molecular formula C42H56N4O14 B8022562 Foradil

Foradil

Cat. No. B8022562
M. Wt: 840.9 g/mol
InChI Key: RATSWNOMCHFQGJ-TUYNVFRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

Scientific Research Applications

  • Asthma Treatment : Formoterol, administered via different types of inhalers, has been found effective in providing rapid relief and enduring control of symptoms in patients with persistent asthma. This includes its delivery via the Foradil Certihaler and Aerolizer, which significantly improved FEV1 (a measure of lung function) compared to placebo (Dahl et al., 2004).

  • Risk of Asthma Exacerbation : Higher doses of formoterol (24 µg twice daily) have been associated with an increased risk of serious asthma exacerbations compared to placebo, emphasizing the need for careful dose management (Mann et al., 2003).

  • Combination Therapy in Asthma : Adding formoterol to medium-high doses of inhaled corticosteroids (ICS) was more effective than doubling the dose of ICS alone in patients with sub-optimally controlled asthma. This combination also resulted in less suppression of the hypothalamic-pituitary-adrenal axis (Mitchell et al., 2003).

  • Use in COPD : Formoterol Fumarate delivered via Co-Suspension™ Delivery Technology in a metered dose inhaler was found to be non-inferior to Foradil® in terms of bronchodilator response and bioequivalent exposure in patients with moderate-to-severe COPD, showing similar safety profiles (Sethi et al., 2017).

  • Mucosal Inflammation in Mild Asthma : Regular treatment with inhaled formoterol was observed to reduce inflammatory cells in the mucosa of asthmatic patients, potentially contributing to its therapeutic efficacy (Wallin et al., 1999).

  • Safety in General Practice : A postmarketing surveillance study indicated that formoterol was well tolerated by most patients, with adverse events being those typically associated with β2-agonists. There was, however, a notable frequency of nausea/vomiting (Wilton & Shakir, 2002).

  • Efficacy in Different Inhaler Designs : Various studies have assessed the efficacy and safety of formoterol delivered through different inhaler designs, highlighting the importance of device choice in treatment outcomes (Laforce et al., 2004; Birchall et al., 2008).

properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSWNOMCHFQGJ-TUYNVFRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045679
Record name Formoterol hemifumarate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxeze

CAS RN

183814-30-4
Record name Formoterol hemifumarate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMOTEROL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34SHF8J2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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